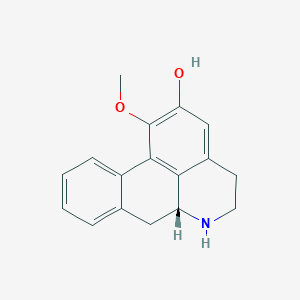

Asimilobine

説明

Natural Occurrence and Botanical Sources of Asimilobine

This compound is not synthesized in a laboratory for initial discovery but is isolated from various plant sources where it naturally occurs. Its distribution is notable across several plant families, many of which have a long history in traditional medicine.

The alkaloid this compound is found in a number of plant families. The most prominent among these are the Annonaceae, Magnoliaceae, and Nelumbonaceae families.

Annonaceae: This large family of flowering plants, commonly known as the custard apple family, is a rich source of isoquinoline (B145761) alkaloids, including this compound. nih.govcore.ac.uknih.gov Species within this family are predominantly found in tropical and subtropical regions. nih.gov

Magnoliaceae: The magnolia family is another significant source of this compound. nih.govwikipedia.org This family comprises trees and shrubs that are widely distributed in temperate and tropical Asia and the Americas. wikipedia.orgharvard.edu Various species of Magnolia have been analyzed and shown to contain aporphine (B1220529) alkaloids like this compound. nih.govnih.gov

Nelumbonaceae: This aquatic plant family, which includes the well-known lotus (B1177795), is a documented source of this compound. maxapress.comnih.gov The family consists of the single genus Nelumbo. maxapress.comnih.gov

Within the aforementioned families, several specific plant species have been identified as sources of this compound.

Annona species: Various species within the Annona genus have been found to contain this compound. For instance, it has been isolated from Annona muricata (soursop) and Annona cacans. nih.govresearchgate.netembrapa.br The presence of this compound in this genus is significant due to the use of these plants in traditional medicine for a range of ailments. nih.gov

Magnolia species: this compound has been isolated from the bark of Magnolia officinalis, a plant well-known in traditional Chinese medicine. nih.gov It has also been found in other species of the Magnoliaceae family, such as Michelia champaca. nih.gov

Nelumbo species: The Asian lotus, Nelumbo nucifera, is a prominent source of this compound. maxapress.comnih.govnih.gov The alkaloid can be found in various parts of the plant, including the leaves. maxapress.comnih.gov It has been identified alongside other bioactive alkaloids in this species. maxapress.comnih.gov

Table 1: Botanical Sources of this compound

| Family | Genus | Species | Common Name |

|---|---|---|---|

| Annonaceae | Annona | muricata | Soursop |

| Annonaceae | Annona | cacans | - |

| Magnoliaceae | Magnolia | officinalis | - |

| Magnoliaceae | Michelia | champaca | - |

| Nelumbonaceae | Nelumbo | nucifera | Asian Lotus |

This compound as a Promising Bioactive Alkaloid in Scientific Inquiry

This compound's role as a bioactive compound is the primary driver of its scientific interest. Research has revealed several pharmacological activities, making it a promising molecule for further investigation.

Initial studies identified this compound as a serotonergic receptor antagonist from Nelumbo nucifera. nih.govresearchgate.net This activity suggests its potential to modulate serotonergic pathways, which are crucial in a variety of physiological and pathological processes.

Furthermore, research has highlighted the potential of this compound in other therapeutic areas. For instance, alkaloids isolated from Annona species, including this compound, have shown activity against Staphylococcus epidermidis. nih.govcore.ac.uk Additionally, studies on alkaloids from the leaves of Nelumbo nucifera, including (-)-asimilobine, have demonstrated antioxidant properties. nih.gov Some research has also pointed towards the anti-leishmanial activity of this compound. nih.gov The diverse bioactivities of this compound underscore its potential as a lead compound in the development of new therapeutic agents. nih.gov

特性

CAS番号 |

6871-21-2 |

|---|---|

分子式 |

C17H17NO2 |

分子量 |

267.32 g/mol |

IUPAC名 |

(6aS)-1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol |

InChI |

InChI=1S/C17H17NO2/c1-20-17-14(19)9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(17)15(11)13/h2-5,9,13,18-19H,6-8H2,1H3/t13-/m0/s1 |

InChIキー |

NBDNEUOVIJYCGZ-ZDUSSCGKSA-N |

異性体SMILES |

COC1=C(C=C2CCN[C@H]3C2=C1C4=CC=CC=C4C3)O |

正規SMILES |

COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O |

外観 |

Powder |

同義語 |

asimilobine asimilobine hydrochloride, (R-isomer) asimilobine perchlorate, (R)-isome |

製品の起源 |

United States |

Isolation, Purification, and Characterization Methodologies for Asimilobine

Extraction Techniques from Biological Matrices

The initial step in isolating Asimilobine from plant material involves extraction, a process designed to separate the desired analytes from the solid plant matrix. slideshare.net this compound has been identified in the leaves, seeds, stem bark, root, and peel of plants such as Annona muricata, A. cherimola, and A. squamosa. researchgate.net The choice of extraction solvent and method is critical and is determined by the physicochemical properties of the target compound and the nature of the biological matrix. researchgate.net

Commonly, dried and pulverized plant material is subjected to solvent extraction. nih.govd-nb.info For alkaloids like this compound, this often involves a defatting step with a non-polar solvent, followed by extraction with a more polar solvent. For instance, a common procedure involves an initial extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. mdpi.com Subsequently, the defatted plant material is extracted with a solvent of intermediate polarity, such as dichloromethane (B109758) or methanol (B129727), to isolate the alkaloid-rich fraction. mdpi.comnih.gov

The general workflow for extracting alkaloids from plant sources can be summarized as follows:

Preparation of Plant Material : Plant parts (e.g., leaves, roots) are dried, typically in an oven at a controlled temperature (e.g., 45°C), and then pulverized to increase the surface area for solvent penetration. nih.govd-nb.info

Solvent Extraction : The powdered material is extracted sequentially or directly with organic solvents. A typical method is maceration, where the plant material is soaked in a solvent for an extended period (e.g., 72 hours), or through a continuous process like Soxhlet extraction. nih.govmdpi.com

Concentration : The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract. nih.gov

This crude extract contains a complex mixture of phytochemicals, from which this compound must be further purified.

Table 1: Common Solvents Used in the Extraction of Alkaloids from Plant Matrices

| Solvent | Polarity | Purpose in Extraction |

|---|---|---|

| n-Hexane | Non-polar | Defatting (removal of lipids, waxes, and chlorophyll) |

| Dichloromethane (DCM) | Polar aprotic | Extraction of alkaloids and other compounds of intermediate polarity. nih.gov |

| Methanol (MeOH) | Polar protic | Extraction of a broad range of polar compounds, including many alkaloids. nih.gov |

| Ethanol (EtOH) | Polar protic | A common solvent for creating crude extracts containing a wide variety of phytochemicals. nih.gov |

Chromatographic Separation and Purification Protocols

Following extraction, chromatographic techniques are indispensable for the separation and purification of this compound from the complex crude extract. column-chromatography.com Column chromatography is a fundamental and widely used method for this purpose due to its efficiency and scalability. column-chromatography.com

The process typically involves the following steps:

Adsorbent Packing : A glass column is packed with a stationary phase, most commonly silica (B1680970) gel or a reverse-phase material like C18-bonded silica (RP-18). mdpi.comcolumn-chromatography.com

Sample Loading : The crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the column. column-chromatography.com

Elution : A solvent or a mixture of solvents (the mobile phase) is passed through the column. The separation occurs based on the differential partitioning of the compounds between the stationary and mobile phases. column-chromatography.com In normal-phase chromatography (e.g., using silica gel), non-polar compounds elute first, while polar compounds are retained longer. In reverse-phase chromatography (e.g., using RP-18), the elution order is reversed. mdpi.com

Fraction Collection : The eluate is collected in a series of fractions, which are then analyzed (e.g., by Thin-Layer Chromatography) to identify and combine those containing the target compound. column-chromatography.com

For the purification of alkaloids from Annonaceae species, vacuum column chromatography using RP-18 silica gel is a documented method. mdpi.com Elution is often performed using a gradient of methanol in water, starting with 100% water and gradually increasing the methanol concentration. mdpi.com Further purification may require additional chromatographic steps, such as flash chromatography or preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity. nih.gov

Table 2: Example of a Gradient Elution Protocol for Purifying Annonaceous Compounds

| Fraction | Mobile Phase Composition (Methanol:Water) | Purpose |

|---|---|---|

| 1 | 0:100 | Elute highly polar impurities. |

| 2 | 20:80 | Gradually elute compounds of increasing non-polarity. mdpi.com |

| 3 | 40:60 | |

| 4 | 60:40 | |

| 5 | 80:20 | |

| 6 | 100:0 | Elute non-polar compounds, including target alkaloids. mdpi.com |

Spectroscopic and Analytical Approaches for this compound Characterization (e.g., UPLC-ESI-MS/MS)

Once a purified compound is obtained, its chemical structure must be unequivocally identified. Modern analytical chemistry offers a suite of powerful spectroscopic techniques for this purpose. researchgate.netnih.gov Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is a particularly sensitive and specific method for the characterization of natural products like this compound. nih.gov

UPLC-ESI-MS/MS Analysis:

This hyphenated technique combines the high-resolution separation power of UPLC with the mass-analyzing capabilities of tandem mass spectrometry. frontiersin.org

UPLC Separation : The purified sample is injected into the UPLC system, which uses a column with sub-2 µm particles (e.g., ACQUITY UPLC BEH C18) to achieve rapid and highly efficient separations. frontiersin.orgmdpi.com A gradient elution with a mobile phase, typically consisting of acetonitrile (B52724) and water containing modifiers like formic acid, is used to resolve the components of the sample. frontiersin.org

Electrospray Ionization (ESI) : As the compounds elute from the column, they enter the ESI source. Here, a high voltage is applied to a nebulizing needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺ in positive ion mode). ESI is a soft ionization technique, which minimizes fragmentation and typically preserves the molecular ion. mdpi.com

Tandem Mass Spectrometry (MS/MS) : The ions are guided into the mass spectrometer. In MS/MS analysis, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer (Q1). This ion is then passed into a collision cell (q2), where it is fragmented by collision with an inert gas. The resulting product ions are then analyzed by the second mass analyzer (Q3). mdpi.com This process provides a fragmentation pattern that is a structural fingerprint of the molecule, allowing for its confident identification by comparing the data with literature or databases. nih.gov The transition from a precursor ion to a specific product ion can be used for highly selective quantification in a mode known as Multiple Reaction Monitoring (MRM). mdpi.com

Other spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Infrared (IR) spectroscopy, are also crucial for the complete structural elucidation of novel or isolated compounds. researchgate.net

Table 3: Typical Parameters for UPLC-ESI-MS/MS Characterization of Natural Products

| Parameter | Typical Setting/Value | Reference |

|---|---|---|

| UPLC Column | Reverse-phase C18 (e.g., Waters ACQUITY BEH C18, 1.7 µm) | frontiersin.orgmdpi.com |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | frontiersin.org |

| Elution Mode | Gradient | frontiersin.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | mdpi.com |

| Capillary Voltage | ~3 kV (Positive Mode) | frontiersin.org |

| Desolvation Temperature | 450-500 °C | frontiersin.org |

| Analysis Mode | Full Scan, Product Ion Scan, or Multiple Reaction Monitoring (MRM) | mdpi.com |

Compound Index

Biosynthetic Pathways and Precursor Metabolism of Asimilobine

Overview of Benzylisoquinoline Alkaloid (BIA) Biosynthesis Leading to Asimilobine

The biosynthetic journey to this compound begins with the core BIA pathway, which is responsible for producing over 2,500 identified compounds. frontiersin.orgresearchgate.net This pathway initiates with the condensation of two derivatives of the amino acid L-tyrosine: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction, catalyzed by norcoclaurine synthase (NCS), forms the central precursor to all BIAs, (S)-norcoclaurine. nih.govfrontiersin.org

Following its formation, (S)-norcoclaurine undergoes a series of modifications. A 6-O-methyltransferase (6OMT) methylates the hydroxyl group at the 6-position to yield (S)-coclaurine. nih.gov Subsequently, a coclaurine (B195748) N-methyltransferase (CNMT) adds a methyl group to the nitrogen atom, producing (S)-N-methylcoclaurine, which serves as a critical branch-point intermediate. nih.govresearchgate.net The pathway continues with hydroxylation at the 3'-position by N-methylcoclaurine 3'-hydroxylase (NMCH), a cytochrome P450 enzyme, followed by methylation of this new hydroxyl group by 4'-O-methyltransferase (4'OMT), resulting in the pivotal intermediate (S)-reticuline. researchgate.net

From (S)-reticuline, the pathway branches towards various BIA subclasses. The formation of the aporphine (B1220529) scaffold, characteristic of this compound, involves an intramolecular C-C phenol (B47542) coupling reaction. This crucial step is catalyzed by an aporphine synthase, a type of cytochrome P450 enzyme, which links the phenolic rings of the (S)-reticuline molecule to create the distinctive tetracyclic aporphine core. nih.govnih.govcapes.gov.br While other 1-benzylisoquinolines like norcoclaurine and coclaurine could theoretically serve as precursors for aporphines with a secondary amine, such as this compound, studies in sacred lotus (B1177795) (Nelumbo nucifera) have specifically detected the consumption of N-methylcoclaurine for this purpose. nih.gov

Enzymatic Conversions in this compound Biosynthesis

The structural diversification of BIAs, including the synthesis of this compound, is driven by the catalytic activity of several key enzyme families. frontiersin.org These enzymes exhibit high regio- and stereospecificity, ensuring the precise construction of complex alkaloid structures. nih.gov

Methyltransferases are essential for modifying the BIA scaffold, and their activity is a major contributor to the vast chemical diversity within this alkaloid class. nih.govnih.gov These enzymes, which include O-methyltransferases (OMTs) and N-methyltransferases (NMTs), catalyze the addition of methyl groups from the donor molecule S-adenosyl-L-methionine (SAM) to hydroxyl and amine functionalities, respectively. frontiersin.orgnih.gov This methylation alters the chemical properties of the intermediates, such as their hydrophobicity and electronic structure, which in turn can shift their biological activity. nih.gov

In the context of this compound biosynthesis, several methyltransferases are involved:

Norcoclaurine 6-O-methyltransferase (6OMT) : This enzyme catalyzes one of the initial steps in the pathway, converting (S)-norcoclaurine to (S)-coclaurine. nih.govresearchgate.net

Coclaurine N-methyltransferase (CNMT) : This NMT acts on (S)-coclaurine to produce the key branch-point intermediate (S)-N-methylcoclaurine. researchgate.net

4'-O-methyltransferase (4'OMT) : This OMT is responsible for the methylation step that forms (S)-reticuline from its hydroxylated precursor. researchgate.net

Aporphine-specific O-methyltransferases : Research on Nelumbo nucifera has identified a novel O-methyltransferase, NnOMT6, which demonstrates the ability to catalyze the methylation of the aporphine skeleton itself, including this compound. nih.gov This represents a later-stage modification in the pathway.

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes that play a critical role in the oxidative reactions that generate the structural diversity of alkaloids. nih.govnih.gov They are responsible for unique and complex reactions, including hydroxylations, methylenedioxy bridge formation, and intramolecular phenol coupling. nih.govcapes.gov.br

The formation of the aporphine core of this compound is dependent on a P450-catalyzed intramolecular C-C phenol coupling reaction. nih.govnih.gov A key enzyme identified in this process is CYP80G2 . nih.govcapes.gov.br Studies on Coptis japonica have shown that CYP80G2 catalyzes the conversion of the benzylisoquinoline (S)-reticuline into the aporphine (S)-corytuberine. nih.govcapes.gov.br This reaction requires NADPH and oxygen and is a defining step in the biosynthesis of aporphine-type alkaloids. nih.gov The expansion and tissue-specific expression of the CYP80 gene family are thought to be significant drivers of BIA diversity in various plant species. nih.gov

Genetic Regulation of this compound Biosynthesis

The production of this compound is a tightly controlled process, regulated at the genetic level through the coordinated expression of biosynthetic genes. nih.govresearchgate.net The accumulation of alkaloids is dependent on the transcription of genes encoding the pathway's enzymes, including methyltransferases and cytochrome P450s. nih.gov

This gene expression is controlled by a network of transcription factors (TFs), which are proteins that bind to specific DNA sequences to modulate the rate of transcription. nih.govmdpi.com Several TF families are known to play predominant regulatory roles in plant secondary metabolism, including:

AP2/ERF (APETALA2/Ethylene Responsive Factor) nih.govmdpi.com

WRKY nih.gov

MYB mdpi.com

bHLH (basic Helix-Loop-Helix) mdpi.com

The activity of these TFs is often modulated by signaling molecules, particularly jasmonates (like methyl jasmonate, MeJA). nih.gov Jasmonate signaling is a well-established mechanism for inducing defensive compound synthesis in plants. researchgate.net Treatment with MeJA can upregulate the expression of both regulatory TFs and the structural genes of the BIA pathway, leading to increased alkaloid accumulation. nih.gov This suggests that the biosynthesis of this compound is likely integrated into the plant's broader defense response system, which is activated by environmental cues and developmental signals. researchgate.netmdpi.com

Investigating Metabolic Flux and Intermediates

Understanding the dynamics of a biosynthetic pathway requires knowledge of not only the intermediates and enzymes but also the rate at which metabolites are processed, a concept known as metabolic flux. nih.govyoutube.com Metabolic flux analysis (MFA) is a powerful technique used to quantify the intracellular flow of carbon through metabolic networks. nih.govnih.gov By using isotopically labeled precursors (e.g., ¹³C-labeled glucose or amino acids), researchers can trace the path of atoms through the network, providing quantitative data on the activity of different pathways. nih.govnih.gov

While direct MFA studies specifically targeting this compound are not widely reported, the principles of MFA are applicable. Such analysis can help identify rate-limiting steps, detect the channeling of intermediates between enzymes, and understand how carbon is partitioned between primary and secondary metabolism. nih.gov

Key intermediates in the pathway leading to this compound have been identified through biochemical studies and analysis of plant metabolomes. nih.govresearchgate.net These intermediates represent crucial nodes in the metabolic network:

(S)-Norcoclaurine : The foundational BIA precursor. nih.gov

(S)-Coclaurine : The product of the first methylation step. nih.gov

(S)-N-methylcoclaurine : A critical branch-point intermediate that directs flux towards different BIA subclasses, including aporphines. nih.gov

(S)-Reticuline : The pivotal intermediate that undergoes intramolecular cyclization to form the aporphine core. researchgate.netnih.gov

Investigating the accumulation and turnover of these intermediates provides insight into the metabolic flux and regulatory control points of this compound biosynthesis. nih.govnih.gov

Enzymes in this compound Biosynthesis

The following table summarizes the key enzymes and their functions in the biosynthetic pathway leading to this compound and related benzylisoquinoline alkaloids.

| Enzyme | Abbreviation | Enzyme Class | Substrate(s) | Product(s) | Role in Pathway |

| Norcoclaurine Synthase | NCS | Lyase | Dopamine, 4-HPAA | (S)-Norcoclaurine | Forms the core benzylisoquinoline scaffold. |

| Norcoclaurine 6-O-methyltransferase | 6OMT | Methyltransferase | (S)-Norcoclaurine | (S)-Coclaurine | First methylation step. |

| Coclaurine N-methyltransferase | CNMT | Methyltransferase | (S)-Coclaurine | (S)-N-methylcoclaurine | N-methylation to form a key branch-point intermediate. |

| N-methylcoclaurine 3'-hydroxylase | NMCH | Cytochrome P450 | (S)-N-methylcoclaurine | 3'-hydroxy-(S)-N-methylcoclaurine | Hydroxylation prior to the final methylation of reticuline. |

| 4'-O-methyltransferase | 4'OMT | Methyltransferase | 3'-hydroxy-(S)-N-methylcoclaurine | (S)-Reticuline | Final methylation to form the central intermediate (S)-reticuline. |

| Aporphine Synthase (e.g., CYP80G2) | CYP80G2 | Cytochrome P450 | (S)-Reticuline | (S)-Corytuberine (an aporphine) | Catalyzes the intramolecular C-C phenol coupling to form the aporphine core. |

Pharmacological Activities and Molecular Mechanisms of Action of Asimilobine

Anticancer and Antitumor Research of Asimilobine

Current research into the anticancer properties of this compound is in its nascent stages. Investigations have primarily centered on its cytotoxic effects, with limited exploration into the intricate molecular pathways governing its potential antitumor activity.

In Vitro Cytotoxicity against Diverse Cancer Cell Lines

The cytotoxic profile of this compound against a wide array of cancer cell lines remains largely uncharacterized in the available scientific literature. However, a notable study has investigated its effects on the rat pheochromocytoma cell line, PC12. In this specific cell line, this compound, when administered alone at concentrations ranging from 0.05 to 5.0 micromolar (µM), did not demonstrate any significant alteration in cell viability.

Interestingly, when used in combination with L-DOPA, a precursor to the neurotransmitter dopamine (B1211576), this compound exhibited a synergistic cytotoxic effect. A non-cytotoxic concentration of this compound (0.15 µM) was found to enhance the cell death induced by L-DOPA in PC12 cells nih.gov. This finding suggests a potential role for this compound as a chemosensitizing agent in specific therapeutic contexts.

Interactive Data Table: Cytotoxicity of this compound

| Cell Line | Compound | Concentration | Effect on Cell Viability |

| PC12 | This compound | 0.05-5.0 µM | No significant change |

| PC12 | This compound + L-DOPA | 0.15 µM this compound | Enhanced L-DOPA-induced cell death |

Induction of Apoptosis and Cell Cycle Modulation by this compound

Detailed investigations into the ability of this compound to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells are not extensively documented in current research. The precise molecular mechanisms, such as the activation of specific caspase pathways or the arrest of the cell cycle at particular checkpoints (e.g., G1, S, G2/M), have yet to be thoroughly explored for this compound.

Effects on Cellular Proliferation Pathways

The impact of this compound on key cellular proliferation pathways, such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, remains an area requiring further investigation. These pathways are crucial regulators of cell growth, survival, and proliferation, and their modulation is a common mechanism of action for many anticancer agents nih.govnih.gov.

Modulation of Pro-apoptotic Protein Expression

The influence of this compound on the expression of pro-apoptotic proteins, such as those belonging to the Bcl-2 family (e.g., Bax, Bak), has not been specifically detailed in the available literature. The ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins is a critical determinant of a cell's susceptibility to apoptosis nih.govnih.gov.

Generation of Reactive Oxygen Species (ROS) as a Mechanism

The role of reactive oxygen species (ROS) generation in the potential anticancer activity of this compound is currently unknown. The induction of oxidative stress through the production of ROS is a known mechanism by which some anticancer compounds exert their cytotoxic effects nih.govmdpi.com.

Neuropharmacological Investigations of this compound

The neuropharmacological properties of this compound have been a subject of more focused research, particularly in relation to its interaction with the dopaminergic system.

Studies have demonstrated that this compound can significantly inhibit the biosynthesis of dopamine in PC12 cells. This inhibition occurs in a concentration-dependent manner, with a reported half-maximal inhibitory concentration (IC50) of 0.13 µM for the reduction of intracellular dopamine levels. The primary mechanism for this effect is the reduction of both the activity and the mRNA expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. This compound was also found to inhibit the activity of aromatic L-amino acid decarboxylase (AADC), another key enzyme in this pathway, although to a lesser extent than its effect on TH nih.gov.

Dopamine System Modulation

The dopaminergic system is crucial for regulating motivation, movement, and various goal-directed behaviors. researchgate.netnih.gov this compound has been shown to exert significant influence over this system, primarily through the inhibition of dopamine synthesis.

Research has demonstrated that this compound can inhibit the biosynthesis of dopamine. nih.gov In studies using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, this compound significantly inhibited intracellular dopamine levels in a concentration-dependent manner. nih.gov Over a 24-hour period, this compound at concentrations between 0.05 and 0.2 µM showed a marked reduction in dopamine, with a calculated half-maximal inhibitory concentration (IC50) value of 0.13 µM. nih.gov This inhibitory action on dopamine production is a key aspect of its pharmacological profile. Furthermore, when combined with L-DOPA, this compound was found to inhibit the L-DOPA-induced increases in dopamine levels, which paradoxically enhanced L-DOPA-induced cell death. nih.gov

The biosynthesis of dopamine from the amino acid tyrosine involves two key enzymes: Tyrosine Hydroxylase (TH) and Aromatic L-amino Acid Decarboxylase (AADC). youtube.com TH converts tyrosine to L-DOPA, and AADC then converts L-DOPA to dopamine. youtube.com this compound's inhibitory effect on dopamine biosynthesis is achieved by targeting these enzymes.

A study investigating the mechanisms of this compound found that at a concentration of 0.15 µM, it inhibited the activity of both TH and AADC over a 24-hour period. nih.gov The inhibition of TH activity was notably more potent and sustained compared to its effect on AADC activity. nih.gov Specifically, after 24 hours, this compound (0.15 µM) resulted in a 73.2% inhibition of TH activity. nih.gov This suggests that the primary mechanism for this compound's reduction of dopamine levels is its strong inhibition of Tyrosine Hydroxylase. nih.gov

| Enzyme Activity Inhibition by this compound (0.15 µM) at 24 hours | |

| Enzyme | Percentage Inhibition |

| Tyrosine Hydroxylase (TH) | 73.2% |

| Aromatic L-amino Acid Decarboxylase (AADC) | Inhibition observed, but less potent and prolonged than TH inhibition |

| Data derived from studies on PC12 cells. nih.gov |

Beyond direct enzyme inhibition, this compound also affects the genetic expression of Tyrosine Hydroxylase. The same study on PC12 cells revealed that this compound decreased the levels of TH messenger RNA (mRNA). nih.gov This indicates that this compound not only inhibits the enzyme's activity but also reduces its synthesis by downregulating gene expression. nih.gov

Furthermore, the investigation explored the intracellular signaling pathways involved. This compound was found to decrease intracellular levels of cyclic AMP (cAMP). nih.gov The cAMP signaling pathway is known to be involved in the regulation of gene expression for various proteins, including enzymes. nih.govnih.gov The reduction in cAMP levels by this compound points to its involvement in the observed decrease in TH mRNA expression. nih.gov However, the study noted that this compound did not alter basal calcium concentrations, suggesting specificity in its mechanism of action. nih.gov

| Molecular Effects of this compound in PC12 Cells | |

| Parameter | Effect |

| TH mRNA Levels | Decreased |

| Intracellular Cyclic AMP (cAMP) | Decreased |

| Basal Ca2+ Concentrations | No change |

| Findings suggest this compound's inhibition of dopamine biosynthesis involves reduction of TH activity and TH mRNA expression. nih.gov |

Influence on Neural Pathways and Neuroprotection Research

The modulation of dopaminergic and serotonergic systems by this compound has implications for broader neural pathways and neuroprotection. Neuroprotective strategies often involve targeting multiple pathways to prevent neuronal cell death from insults like oxidative stress or excitotoxicity. nih.govnih.gov Research has shown that this compound, in non-cytotoxic concentrations (0.05-5.0 µM), does not harm PC12 cells on its own. nih.gov However, its interaction with L-DOPA, a precursor to dopamine, revealed a complex effect. When co-administered, this compound enhanced the cytotoxicity induced by L-DOPA. nih.gov This suggests that while it inhibits dopamine overproduction, it may also sensitize cells to other stressors, a finding that warrants further investigation in the context of neuroprotection. nih.gov

Antidepressant-like Effects in Preclinical Models

The interaction of a compound with both serotonin (B10506) and dopamine systems often leads to investigations into its potential antidepressant effects. The antagonism of certain serotonin receptors, such as 5-HT1A and 5-HT7, has been linked to antidepressant-like activity in animal models like the forced swim test (FST). nih.govnih.gov Selective 5-HT7 receptor antagonists have been shown to produce antidepressant and anxiolytic-like effects in behavioral models. nih.gov Given that this compound is a known serotonergic antagonist, this provides a mechanistic basis for exploring its potential antidepressant properties. acs.org While direct preclinical studies on this compound's antidepressant effects are not detailed in the provided context, its established mechanisms of action, particularly serotonergic antagonism, align with those of compounds that do exhibit such effects in preclinical settings. nih.govnih.gov

Antiparasitic Efficacy of this compound

This compound, an aporphine (B1220529) alkaloid, has demonstrated notable antiparasitic properties, particularly against the malaria parasite. medchemexpress.com Research into its efficacy has highlighted its potential as a basis for the development of new antiparasitic agents.

Antimalarial Activity Studies

Scientific investigations have confirmed that this compound exhibits antimalarial activity. medchemexpress.com It is recognized as an anti-infective agent with specific action against parasites. Studies have identified this compound, isolated from various plant species, as having antiplasmodial capabilities, meaning it can inhibit the growth and proliferation of Plasmodium species, the causative agents of malaria. thegoodscentscompany.com

Research on related aporphine alkaloids and plant extracts containing them has shown significant activity against Plasmodium falciparum. For instance, studies on compounds with similar structural motifs provide a basis for understanding the potential of this chemical class. While specific IC₅₀ values for this compound are not detailed in the provided search results, the consistent reporting of its antimalarial and antiplasmodial activity underscores its relevance in this therapeutic area. medchemexpress.comthegoodscentscompany.com

Mechanisms of Parasite Inhibition

The precise mechanisms through which this compound exerts its antiparasitic effects are a subject of ongoing research. However, its known pharmacological profile offers insights into potential pathways. This compound is identified as a dopamine biosynthesis inhibitor and a serotonergic receptor antagonist. medchemexpress.com These neurochemical activities could potentially interfere with essential life processes of parasites that rely on similar signaling molecules.

The development of effective antiparasitic treatments often involves targeting unique metabolic or cellular pathways within the parasite to ensure selective toxicity. nih.gov For many natural compounds, the mechanism of action is presumed to involve the disruption of critical functions like protein synthesis or membrane integrity. researchgate.net While direct evidence for this compound causing membrane disruption or specific metabolic interference in parasites is not explicitly detailed in the provided results, its classification as a bioactive alkaloid with antiplasmodial properties suggests it likely acts on fundamental parasitic cellular processes. medchemexpress.comthegoodscentscompany.com

Anti-inflammatory Research of this compound

This compound is associated with significant anti-inflammatory properties, a characteristic shared by many alkaloids found in plants like Nelumbo nucifera. researchgate.net Research in this area focuses on its ability to modulate key cellular and molecular components of the inflammatory response.

Suppression of Pro-inflammatory Mediator Production

A key aspect of the anti-inflammatory effect of compounds like this compound is the inhibition of pro-inflammatory mediators. Macrophages, when activated by stimuli such as lipopolysaccharide (LPS), produce significant amounts of mediators like nitric oxide (NO) and pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which drive the inflammatory cascade. nih.govnih.govnih.gov

Studies on flavonoids and other bioactive compounds with mechanisms relevant to this compound's class have shown that they can significantly suppress the production of these mediators in activated macrophage cell lines, such as RAW 264.7. nih.govnih.govmdpi.com For example, treatment with these types of natural compounds has been observed to reduce the LPS-stimulated secretion of NO, IL-6, and TNF-α. nih.govfrontiersin.org This suppression is often linked to the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and signaling pathways such as NF-κB, which are crucial for the transcription of pro-inflammatory genes. nih.govfrontiersin.org

Table 1: Effect of Bioactive Compounds on Pro-inflammatory Mediator Production in Activated Macrophages

| Mediator | Cell Model | Stimulant | Effect | Reference(s) |

|---|---|---|---|---|

| Nitric Oxide (NO) | RAW 264.7 | LPS | Inhibition | nih.govsciepub.com |

| Interleukin-6 (IL-6) | RAW 264.7 | LPS | Inhibition | nih.govfrontiersin.org |

| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 | LPS | Inhibition | nih.govfrontiersin.org |

Modulation of Immune Cell Activity

The anti-inflammatory actions of this compound also involve the direct modulation of immune cell activity, particularly macrophages. Macrophages are central to the initiation and resolution of inflammation. nih.gov Their activation can be broadly classified into classical (M1) and alternative (M2) phenotypes, with M1 macrophages driving pro-inflammatory responses. nih.gov

Bioactive compounds can modulate macrophage function by inhibiting the signaling pathways that lead to M1 activation. researchgate.net The activation process, often triggered by pathogens or their components, involves a complex network of receptors and signaling cascades. plos.org Research has shown that certain natural compounds can suppress the activation of macrophages, thereby preventing an exacerbated immune response and preserving tissue homeostasis. nih.govresearchgate.net This modulation can involve inhibiting key signaling pathways like MAPK, which are pivotal in the macrophage activation process. frontiersin.org By regulating macrophage activity, compounds like this compound can help control the inflammatory environment.

Antioxidant Properties and Redox Homeostasis Studies of this compound

This compound has been identified as a compound with notable antioxidant properties. researchgate.netnih.gov Its ability to counteract oxidative stress is a significant aspect of its pharmacological profile, contributing to cellular protection and the maintenance of redox homeostasis.

The antioxidant activity of this compound has been evaluated using various standard assays. nih.gov Studies on aporphine alkaloids extracted from Nelumbo nucifera, including this compound, have demonstrated their capacity for free radical scavenging and metal-chelating activity. nih.gov These activities are crucial for mitigating the damaging effects of reactive oxygen species (ROS) and maintaining a balanced cellular redox environment. nih.govnih.gov

Research findings indicate that this compound and related alkaloids exhibit moderate but significant antioxidant values in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.gov This suggests that this compound can directly neutralize free radicals, which are key drivers of oxidative damage in biological systems. By doing so, it helps to maintain redox homeostasis, a stable state that is essential for proper cellular function, including bioenergetics, metabolism, and signal transduction. nih.gov

Table 2: Summary of Antioxidant Activity for this compound and Related Alkaloids

| Assay Type | Activity Observed | Compound Class | Reference(s) |

|---|---|---|---|

| DPPH Radical Scavenging | Moderate Antioxidant Value | Aporphine Alkaloids | nih.gov |

| ABTS Radical Scavenging | Moderate Antioxidant Value | Aporphine Alkaloids | nih.gov |

| Metal Chelating Assay | Moderate Antioxidant Value | Aporphine Alkaloids | nih.gov |

| Ferric Reducing Power | Moderate Antioxidant Value | Aporphine Alkaloids | nih.gov |

Antiradical Scavenging Assays

The antioxidant potential of this compound and its source extracts has been evaluated using various antiradical scavenging assays. These assays measure the capacity of a compound to neutralize stable free radicals, which is a key indicator of antioxidant activity. The most common methods employed are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

The DPPH assay is a widely used method where the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically frontiersin.org. The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a decolorization of the solution nih.govbiorxiv.org. The ABTS assay is versatile as it can be used in both aqueous and organic solvent systems and is effective over a wide pH range biorxiv.org.

Studies on the hydroethanolic leaf extract of Annona senegalensis, a known source of this compound, demonstrated notable antiradical activity. In a DPPH test, this extract showed an IC50 value of 0.22 mg/mL, indicating its capacity to scavenge free radicals gsconlinepress.com. While specific IC50 values for pure this compound from DPPH or ABTS assays are not extensively detailed in the reviewed literature, the activity of extracts from its source plants suggests that the compound itself contributes to these antioxidant properties. The antioxidant capacity of aporphine alkaloids is often linked to their chemical structure, particularly the presence of hydroxyl groups which can readily donate a hydrogen atom to stabilize free radicals.

Metal Chelating and Ferric Reducing Power Activities

Beyond radical scavenging, another important mechanism of antioxidant action is the chelation of pro-oxidant metal ions and the reduction of ferric iron (Fe³⁺).

The metal chelating activity assay measures a compound's ability to bind to transition metal ions, such as ferrous iron (Fe²⁺), thereby preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. This is often assessed using reagents like ferrozine, which forms a colored complex with Fe²⁺. The presence of a chelating agent disrupts this complex formation, leading to a decrease in color intensity mdpi.com.

The Ferric Reducing Antioxidant Power (FRAP) assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form nih.govnih.gov. A higher absorbance reading at 593 nm indicates a greater reducing power of the sample repec.org.

While these assays are standard for characterizing antioxidant potential, specific data on the metal chelating and ferric reducing power activities of isolated this compound are not prominently available in the reviewed scientific literature. Further research is required to quantify these specific antioxidant mechanisms for this compound.

Antimicrobial Spectrum and Mechanism of Action of this compound

This compound has demonstrated a spectrum of antimicrobial activities, showing inhibitory effects against various microorganisms, including bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

This compound has shown activity against several bacterial strains, with a more pronounced effect often observed against Gram-positive bacteria. Research on alkaloids isolated from the Annona genus, which includes this compound, has confirmed sensitivity in Staphylococcus epidermidis nih.gov. In one study, this compound displayed weak inhibition against the Gram-positive bacterium Streptococcus mutans, with a reported Minimum Inhibitory Concentration (MIC) of 0.25 mg/mL.

Studies on crude extracts from Annona senegalensis, a plant known to contain this compound, provide further insight into its potential antibacterial spectrum. Root bark extracts of A. senegalensis were active against Staphylococcus aureus and Pseudomonas aeruginosa thegoodscentscompany.com. Leaf extracts of the same plant also showed activity against S. aureus, Bacillus subtilis, and Escherichia coli, with MIC values reported to be in the range of 12.5–25 mg/mL researchgate.net. However, in another study, extracts from A. senegalensis did not show measurable activity against E. coli thegoodscentscompany.com. The variability in the activity of extracts highlights the importance of testing the pure compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Source Extracts against Various Bacteria

| Compound/Extract | Bacterium | Gram Stain | MIC Value | Reference |

|---|---|---|---|---|

| This compound | Streptococcus mutans | Positive | 0.25 mg/mL | [N/A] |

| Annona senegalensis Leaf Extract | Staphylococcus aureus | Positive | 12.5 - 25 mg/mL | researchgate.net |

| Annona senegalensis Leaf Extract | Bacillus subtilis | Positive | 12.5 - 25 mg/mL | researchgate.net |

| Annona senegalensis Leaf Extract | Escherichia coli | Negative | 12.5 - 25 mg/mL | researchgate.net |

| Annona senegalensis Alkaloids (incl. This compound) | Staphylococcus epidermidis | Positive | Sensitive (Qualitative) | nih.gov |

Antifungal Activity Investigations

This compound has been reported to possess antifungal properties nih.gov. Studies on the hydroethanolic leaf extracts of A. senegalensis found them to be fungicidal against tested molds gsconlinepress.com. However, another study focusing on fractions from the root bark of A. senegalensis noted that the extracts and the isolated compound kaurenoic acid exhibited no effects against Candida albicans and Aspergillus niger researchgate.net.

Despite general reports of antifungal activity, specific MIC values for pure this compound against common fungal pathogens like C. albicans or A. niger are not detailed in the available literature nih.govnih.govnih.govnih.gov. Therefore, while the potential exists, further quantitative studies are needed to clearly define its antifungal spectrum and potency.

Mechanisms of Antimicrobial Action (e.g., Bacterial Membrane Destabilization, Biofilm Disruption)

The precise molecular mechanisms underlying the antimicrobial activity of this compound have not been fully elucidated. However, based on the known mechanisms of other natural alkaloids, several potential modes of action can be proposed plos.org.

A primary mechanism for many alkaloids is the disruption of the bacterial cell membrane plos.orglumenlearning.com. These lipophilic compounds can intercalate into the phospholipid bilayer, altering membrane fluidity and permeability nih.govyoutube.com. This disruption can lead to the leakage of essential intracellular components, dissipation of the proton motive force, and ultimately, cell death nih.govmedcraveonline.com. Given that this compound is an aporphine alkaloid, it is plausible that it shares this membrane-targeting mechanism lumenlearning.com.

Another potential mechanism is the inhibition of bacterial biofilm formation mdpi.com. Biofilms are communities of bacteria encased in a protective matrix, which confers significant resistance to conventional antibiotics nih.gov. Some natural compounds can inhibit the initial attachment of bacteria, disrupt the integrity of the biofilm matrix, or interfere with quorum sensing, the cell-to-cell communication system that regulates biofilm development frontiersin.orgoregonstate.educationnih.gov. While there is no direct evidence of this compound's effect on biofilms, this remains a significant area for future investigation.

Other established antibacterial mechanisms for alkaloids include the inhibition of nucleic acid synthesis, protein synthesis, and key metabolic pathways plos.orgyoutube.comresearchgate.net. Further research is necessary to determine if this compound utilizes any of these intracellular targets.

Other Biological Activities of this compound

In addition to its antimicrobial and antioxidant effects, this compound exhibits a range of other significant biological activities.

Dopamine Biosynthesis Inhibition: this compound has been identified as a potent inhibitor of dopamine biosynthesis. It significantly reduces intracellular dopamine levels in a concentration-dependent manner, with a reported IC50 value of 0.13 µM in PC12 cells nih.gov. This effect is primarily achieved by inhibiting the activity and mRNA expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis nih.gov.

Serotonergic Receptor Antagonism: The compound acts as a serotonergic receptor antagonist, a property it shares with another alkaloid, lirinidine, also isolated from Nelumbo nucifera (lotus) medchemexpress.com. This activity suggests potential applications in modulating serotonergic pathways in the nervous system.

Enzyme Inhibition: this compound has shown inhibitory activity against several key enzymes. It is an inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132) nih.gov. This activity is a common target for drugs used to treat the symptoms of Alzheimer's disease. Furthermore, it inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, which suggests a potential role in managing postprandial hyperglycemia nih.gov.

Anti-leishmanial and Anti-cancer Activity: this compound has been reported to have anti-leishmanial and anti-cancer activities nih.gov. Its inhibitory effect on dopamine biosynthesis and its cytotoxicity in certain cell lines contribute to its potential as an anti-cancer agent nih.gov.

Anti-acetylcholinesterase Activity

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme is a key therapeutic strategy for conditions such as Alzheimer's disease. Research into the anti-acetylcholinesterase properties of aporphine alkaloids has identified promising candidates.

Detailed Research Findings: While direct and extensive studies on this compound's anti-acetylcholinesterase activity are limited, research on its close structural analog, N-methylthis compound, provides significant insights. N-methylthis compound, an aporphine alkaloid isolated from Nelumbo nucifera, has been identified as a potent inhibitor of acetylcholinesterase. nih.gov It demonstrated a half-maximal inhibitory concentration (IC₅₀) of 1.5 ± 0.2 µg/mL. nih.gov Further investigation into its mechanism revealed that the inhibition of AChE by N-methylthis compound is reversible and of a non-competitive nature. nih.gov Molecular modeling studies have been conducted to explore how this inhibitor binds to the active site of the acetylcholinesterase enzyme. nih.gov

Other aporphine alkaloids have also demonstrated significant AChE inhibitory effects. For instance, in a study on alkaloids from Stephania epigaea, dehydrodicentrine (B173643) and epiganine B showed strong inhibitory activities with IC₅₀ values of 2.98 µM and 4.36 µM, respectively. nih.gov The conjugation of an N-benzylpyridinium group to aporphine cores has been shown to significantly enhance AChE inhibitory activity. acs.org

Interactive Data Table: Anti-acetylcholinesterase Activity of this compound Analogs and Related Aporphine Alkaloids

| Compound | IC₅₀ Value | Type of Inhibition | Source Organism/Method |

| N-methylthis compound | 1.5 ± 0.2 µg/mL | Reversible, Non-competitive | Nelumbo nucifera |

| Dehydrodicentrine | 2.98 µM | Not specified | Stephania epigaea |

| Epiganine B | 4.36 µM | Not specified | Stephania epigaea |

| (rac)-N-benzylpyridinium-aporphine conjugate (7a) | 0.35 ± 0.01 μM | Not specified | Synthetic |

Anti-alpha-glucosidase Activity

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in carbohydrate digestion. By breaking down complex carbohydrates into simple sugars, it facilitates their absorption into the bloodstream. Inhibiting this enzyme is a recognized therapeutic approach for managing type 2 diabetes, as it can help to control postprandial hyperglycemia. scielo.brnih.gov

Detailed Research Findings: The inhibitory potential of this compound against alpha-glucosidase has been noted, though specific mechanistic studies are not widely available. However, the broader class of aporphine alkaloids has been a subject of investigation for this activity. A study on the leaves of Phaeanthus lucidus identified a new aporphine alkaloid, phaeanthuslucidine E, which exhibited the highest α-glucosidase inhibitory activity among the tested compounds, with an IC₅₀ value of 17.9 ± 0.4 μM. nih.gov Molecular docking studies were also performed to understand its interaction with the enzyme. nih.gov

Further research into alkaloids from Xylopia aethiopica found that several aporphine alkaloids displayed better α-glucosidase inhibition than the standard control, acarbose. researchgate.net The mechanism of inhibition for many alpha-glucosidase inhibitors is competitive and reversible, where the inhibitor vies with the substrate for binding to the enzyme's active site. science.govyoutube.com

Interactive Data Table: Anti-alpha-glucosidase Activity of Aporphine Alkaloids

| Compound | IC₅₀ Value | Source Organism |

| Phaeanthuslucidine E | 17.9 ± 0.4 μM | Phaeanthus lucidus |

| Aporphine Alkaloids (unspecified) | Better than acarbose | Xylopia aethiopica |

Anti-leishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The disease presents in various clinical forms, and the search for new, effective, and safe therapeutic agents is ongoing. Natural products, including alkaloids, are a significant source of potential anti-leishmanial compounds.

Detailed Research Findings: this compound has been identified as a compound with anti-leishmanial properties. scielo.br In a study evaluating fractions of Amazonian Unonopsis species, the high activity of an alkaloid fraction from the leaves of U. guatterioides (IC₅₀ 1.90 μg/mL against Leishmania amazonensis promastigotes) was suggested to be related to the presence of this compound as the majority aporphine alkaloid. scielo.br This points to this compound as a significant anti-leishmanial agent. scielo.br

The broader class of aporphine alkaloids has demonstrated considerable leishmanicidal effects. For example, a study on alkaloids from Guatteria species found that xylopine (B1219430) and cryptodorine were highly active against Leishmania mexicana, both with a 50% lethal dose (LD₅₀) of 3 µM. nih.govsi.edu Notably, xylopine showed a 37-fold higher toxicity towards the Leishmania parasite than towards macrophage host cells, indicating a favorable selectivity index. nih.govsi.edu Other aporphine alkaloids like nornuciferine (B1219462) and nornantenine (B12689364) also showed significant activity. nih.govsi.edu The mechanism of action for many anti-leishmanial drugs involves disrupting critical metabolic pathways or the cellular integrity of the parasite. researchgate.netnih.gov

Interactive Data Table: Anti-leishmanial Activity of this compound and Related Aporphine Alkaloids

| Compound/Fraction | IC₅₀/LD₅₀ Value | Leishmania Species |

| U. guatterioides leaf fraction (rich in this compound) | IC₅₀: 1.90 μg/mL | L. amazonensis |

| Xylopine | LD₅₀: 3 µM | L. mexicana |

| Cryptodorine | LD₅₀: 3 µM | L. mexicana |

| Nornuciferine | LD₅₀: 14 µM | L. mexicana |

| Nornantenine | LD₅₀: 24 µM | L. mexicana |

Structure Activity Relationship Sar Studies of Asimilobine

Impact of Stereochemistry on Biological Activity

The stereochemistry of aporphine (B1220529) alkaloids, including asimilobine, is a crucial determinant of their pharmacological effects. The rigid tetracyclic core of the aporphine skeleton results in a specific three-dimensional arrangement of substituent groups, and even minor changes in stereoisomerism can lead to significant differences in biological activity, sometimes even resulting in opposing effects. hilarispublisher.commdpi.com

The absolute configuration at the C-6a carbon is particularly important for the dopaminergic activity of aporphine alkaloids. nih.gov For many aporphines, the (R) configuration at this chiral center is essential for significant affinity and activity at dopamine (B1211576) receptors. nih.gov While direct comparative studies on the enantiomers of this compound are limited, the established SAR for the aporphine class strongly suggests that the (R)- and (S)-enantiomers of this compound would exhibit different potencies and potentially different selectivities for their biological targets. hilarispublisher.comnih.gov For instance, in a study of the aporphine alkaloid (R)-(-)-10-methyl-11-hydroxyaporphine, the (R)-isomer was found to be a serotonergic agonist, while its (S)-enantiomer acted as an antagonist at the 5-HT1A receptor. hilarispublisher.com

The differential activity of stereoisomers can often be attributed to the specific interactions with the chiral environment of receptor binding pockets. mdpi.com Proteins, being chiral macromolecules, can distinguish between enantiomers, leading to stereoselective binding and subsequent biological responses. mdpi.com

Table 1: Influence of Stereochemistry on the Biological Activity of Aporphine Alkaloids

| Compound | Stereochemistry | Biological Activity | Reference |

| Govadine | (R)-(+)-Govadine | Higher affinity for D1-like receptors (D1R, D5R) | nih.gov |

| Govadine | (S)-(-)-Govadine | Higher affinity for D2-like receptors (D2LR, D2SR) | nih.gov |

| 10-Methyl-11-hydroxyaporphine | (R)-isomer | 5-HT1A receptor agonist | hilarispublisher.com |

| 10-Methyl-11-hydroxyaporphine | (S)-isomer | 5-HT1A receptor antagonist | hilarispublisher.com |

Structural Determinants for Specific Pharmacological Effects (e.g., Aromatization, Substituent Effects)

The pharmacological profile of this compound is significantly influenced by the nature and position of substituents on its aporphine scaffold. Aromatization of the D-ring and the pattern of substitution on the A and D rings are key determinants of its activity at various receptors.

The presence and location of hydroxyl and methoxy (B1213986) groups on the aromatic rings of aporphine alkaloids play a critical role in their binding affinity and selectivity for serotonin (B10506) and dopamine receptors. For instance, studies on a series of aporphine alkaloids have shown that specific substitution patterns are crucial for high affinity at the 5-HT2A receptor. nih.gov

Dehydrogenation of the C-6a/C-7 bond, leading to an aromatized D-ring, has been shown to affect the biological activity of aporphine alkaloids. In a study on glaucine (B1671577) and nuciferine, dehydrogenation influenced their activity at a Schistosoma serotonin receptor. researchgate.net

Furthermore, modifications to the nitrogen atom at position 6 can also modulate activity. The nature of the substituent on the nitrogen can impact the basicity and steric bulk, thereby influencing receptor interactions. researchgate.net For example, in a nantenine-like series of aporphines, modifications to the basic nitrogen at the B-6 position led to varied affinities at the Sm.5HTR L receptor. researchgate.net

Table 2: Effect of Structural Modifications on the Biological Activity of Aporphine Alkaloids

| Parent Compound | Modification | Effect on Activity | Reference |

| Nantenine | Modifications to the basic B-6 nitrogen | Varied affinity at Sm.5HTR L | researchgate.net |

| D-Glaucine/L-Nuciferine | Dehydrogenation of the C-6a/C-7 bond | Loss of activity at Sm.5HTR L | researchgate.net |

| D-Glaucine | Modifications to the A4 position | Loss of activity at Sm.5HTR L | researchgate.net |

Computational Modeling and Molecular Docking in SAR Elucidation

Computational modeling and molecular docking are powerful tools for understanding the SAR of this compound at a molecular level. nih.govresearchgate.net These in silico techniques allow for the prediction of binding modes and affinities of ligands to their receptor targets, providing insights that can guide the synthesis of more potent and selective analogs. nih.govnih.gov

Molecular docking studies on aporphine alkaloids have been used to identify key interactions with residues in the binding pockets of serotonin and dopamine receptors. nih.govnih.gov For example, a study involving the docking of a series of aporphines into a homology model of the rat 5-HT2A receptor revealed that the selectivity of certain compounds was due to stronger hydrogen bonding and dipole-dipole interactions with key residues. nih.gov Such studies can elucidate why small changes in the structure of this compound, such as the position of a hydroxyl group or the stereochemistry at C-6a, can have a profound impact on its biological activity. nih.govnih.gov

The process of molecular docking involves placing a ligand into the binding site of a receptor and evaluating the interaction energy. nih.gov This allows for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing. nih.gov Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the ligand-receptor complex over time, providing a more accurate picture of the binding interactions. researchgate.netdiva-portal.org

While specific molecular docking studies on this compound are not extensively reported in the reviewed literature, the application of these methods to the broader class of aporphine alkaloids demonstrates their utility in rationalizing observed SAR and in the design of new therapeutic agents. nih.govnih.gov

Synthetic Chemistry and Derivatization Strategies of Asimilobine

Total Synthesis Approaches to Asimilobine

The total synthesis of aporphine (B1220529) alkaloids, including this compound, has been a subject of extensive research, with various strategies developed to construct their characteristic tetracyclic core. While a definitive total synthesis solely dedicated to this compound remains elusive in readily available literature, the general synthetic routes established for the aporphine scaffold are directly applicable. These approaches can be broadly categorized into biomimetic and non-biomimetic strategies.

Biomimetic approaches often mimic the proposed biosynthetic pathway of aporphine alkaloids, which involves the intramolecular oxidative coupling of reticuline-type precursors. This key step, often referred to as a Pschorr cyclization or related phenolic oxidative coupling, forges the critical biaryl bond that defines the aporphine core. Synthetic chemists have employed various reagents to effect this transformation, including transition metal catalysts and hypervalent iodine reagents. nih.gov

Non-biomimetic strategies offer alternative disconnections of the aporphine framework. One prominent approach involves the construction of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) intermediate, followed by intramolecular cyclization to form the C-ring. researchgate.net Metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, have proven effective in forming the biaryl linkage. Another strategy utilizes [4+2] cycloaddition reactions to construct the C-ring. researchgate.net These methods provide flexibility in the introduction of substituents on the aromatic rings, allowing for the synthesis of a diverse range of aporphine alkaloids.

A notable development in the synthesis of related aporphine alkaloids is the use of photocatalytic oxidative phenol (B47542) coupling, which offers a milder and more environmentally friendly alternative to traditional methods. nih.gov This approach has been successfully applied to the synthesis of the corytuberine (B190840) and isoboldine (B12402355) aporphine cores, demonstrating its potential for the synthesis of this compound. nih.gov

| Synthetic Strategy | Key Reaction | Advantages |

| Biomimetic | Intramolecular Oxidative Phenol Coupling (e.g., Pschorr cyclization) | Mimics natural biosynthetic pathway, often stereoselective. |

| Non-biomimetic | Intramolecular Arylation of 1-Benzyl-tetrahydroisoquinolines | Versatile, allows for diverse substitution patterns. |

| Non-biomimetic | [4+2] Cycloaddition Reactions | Efficient construction of the C-ring. |

| Photocatalytic | Photocatalytic Oxidative Phenol Coupling | Mild reaction conditions, environmentally friendly. |

Chemical Transformations and Reactivity Studies of this compound

Understanding the chemical reactivity of this compound is crucial for its derivatization and the development of new analogues. Key reactive sites in the this compound scaffold include the phenolic hydroxyl group, the secondary amine, and the aromatic rings.

Oxidation Reactions and Quinone Formation

The phenolic hydroxyl group in this compound makes it susceptible to oxidation. Oxidation of phenols can lead to the formation of quinones, which are a class of compounds known for their biological activity and potential toxicity. bohrium.com The oxidation of aporphine alkaloids, in general, can be achieved using various oxidizing agents. For instance, manganese(III) acetate (B1210297) has been used for the oxidation of aporphines to their corresponding oxoaporphines. mdpi.com

The formation of quinones from phenolic compounds can proceed through various mechanisms, including enzymatic catalysis and chemical oxidation. bohrium.com These reactions often involve the generation of reactive oxygen species and can lead to the formation of semiquinone radicals as intermediates. bohrium.com The resulting quinones are electrophilic and can react with cellular nucleophiles, which is a basis for both their therapeutic effects and potential toxicity. bohrium.com

Nucleophilic Substitution Studies

The this compound scaffold, particularly its aromatic rings, can be a substrate for nucleophilic substitution reactions, although this is generally less facile than electrophilic substitution on electron-rich aromatic systems. Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. clockss.orgmdpi.comnih.gov The reaction generally proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate. clockss.orgnih.gov

While specific studies on nucleophilic substitution reactions of this compound are not widely reported, the general principles of SNA would apply. Derivatization of the aromatic rings of this compound through nucleophilic substitution could provide a route to novel analogues with altered electronic properties and biological activities.

Design and Synthesis of this compound Analogues and Derivatives for Enhanced Bioactivity

The development of this compound analogues is driven by the desire to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies play a crucial role in guiding the design of new derivatives. mdpi.comnih.gov

The synthesis of this compound analogues often involves modification of the functional groups present in the parent molecule. For example, N-substitution of the secondary amine can lead to derivatives with altered receptor binding affinities and pharmacological activities. nih.govresearchgate.netmdpi.comnih.gov Similarly, O-alkylation or O-acylation of the phenolic hydroxyl group can produce analogues with modified lipophilicity and metabolic stability. mdpi.com

The synthesis of N-substituted derivatives can be achieved through various methods, including reductive amination or direct alkylation of the secondary amine. The choice of the substituent can significantly impact the biological activity. For instance, the introduction of different alkyl or aryl groups on the nitrogen atom of berberine, a related isoquinoline (B145761) alkaloid, has been shown to modulate its antioxidant and enzyme inhibitory activities. nih.govresearchgate.net

The design of new analogues is also informed by the known biological targets of this compound. As this compound has shown activity as a dopamine (B1211576) biosynthesis inhibitor and a serotonergic receptor antagonist, the synthesis of analogues can be tailored to optimize interactions with these targets. medchemexpress.comnih.gov For instance, the bromination of the aporphine alkaloid (±)-O-methylisothebaine followed by a Suzuki-Miyaura coupling reaction was used to introduce a cyano-aryl group, which was designed to act as a hydrogen bond acceptor in the serotonin (B10506) 5-HT2A receptor pocket. nih.gov

| Derivative Type | Synthetic Approach | Potential Impact on Bioactivity |

| N-Substituted Analogues | Reductive amination, Alkylation | Altered receptor binding, Modified pharmacological profile |

| O-Substituted Analogues | Alkylation, Acylation | Modified lipophilicity, Improved metabolic stability |

| Aromatic Ring Modified Analogues | Cross-coupling reactions, Nucleophilic aromatic substitution | Altered electronic properties, New interactions with biological targets |

Preclinical Efficacy and Translational Research of Asimilobine

In Vitro Efficacy Assessments in Disease Models

Research into the in vitro efficacy of asimilobine has provided significant insights into its molecular mechanisms, particularly in the context of neurological and anti-cancer applications.

A key study investigated the effects of this compound on dopamine (B1211576) biosynthesis in rat pheochromocytoma (PC12) cells, a common model for neuronal cells. nih.gov This research demonstrated that this compound significantly inhibits intracellular dopamine levels in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of 0.13 µM. nih.gov The mechanism behind this inhibition was identified as the suppression of tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC) activities, with a more potent and prolonged effect on TH. nih.gov Furthermore, this compound was found to decrease the messenger RNA (mRNA) levels of TH, indicating that its inhibitory action occurs at the genetic level. nih.gov

The potential anti-cancer activity of this compound has also been noted, with its classification as a dopamine biosynthesis inhibitor and a serotonergic receptor antagonist suggesting its relevance in this field. fda.gov

Interactive Data Table: In Vitro Efficacy of this compound

| Cell Line | Disease Model | Key Findings | Concentration/Dose | Reference |

| PC12 | Neuronal | Significant inhibition of intracellular dopamine levels (IC50 = 0.13 µM) | 0.05-0.2 µM | nih.gov |

| PC12 | Neuronal | Inhibition of tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC) activities | 0.15 µM | nih.gov |

| PC12 | Neuronal | Decrease in TH mRNA levels | 0.15 µM | nih.gov |

In Vivo Efficacy Studies in Animal Models (e.g., Rodent Models of Disease)

Despite the promising results from in vitro studies, there is a notable absence of published research on the in vivo efficacy of this compound in animal models. Comprehensive searches of scientific literature did not yield any studies that have evaluated the therapeutic effects of this compound in rodent or other animal models for any specific disease. This represents a significant gap in the translational research of this compound and is a critical next step to validate the findings from cell-based assays.

Evaluation of Synergistic Effects with Co-administered Agents

The investigation of this compound in combination with other therapeutic agents has revealed potential synergistic effects, particularly in the context of its impact on dopamine-related pathways.

In the same study that detailed its in vitro effects on dopamine biosynthesis, this compound was co-administered with L-DOPA (levodopa), a primary treatment for Parkinson's disease. nih.gov The results showed that a non-cytotoxic concentration of this compound (0.15 µM), when combined with L-DOPA, enhanced the L-DOPA-induced cell death in PC12 cells. nih.gov This combination also inhibited the increase in dopamine levels that is typically induced by L-DOPA alone. nih.gov These findings suggest that this compound can potentiate the cytotoxic effects of L-DOPA, which may have implications for therapeutic strategies that aim to selectively eliminate dysfunctional dopaminergic cells.

Beyond this specific interaction with L-DOPA, there is currently no other published research available on the synergistic effects of this compound with other co-administered agents.

Preclinical Toxicity and Safety Assessment of Asimilobine

In Silico Predictions for Genotoxicity and Carcinogenicity

In silico toxicology utilizes computer-based models to predict the potential toxicity of chemical substances. These methods are valuable for prioritizing compounds for further experimental testing and for gaining insights into potential mechanisms of toxicity.

A study that examined the genotoxic and carcinogenic potential of 609 food-relevant phytochemicals using computer models predicted that (-)-asimilobine has a high probability of being genotoxic. service.gov.uk This analysis used a combination of different models, including VEGA (SARpy, KNN, ISS, and CAESAR) and the LAZAR model for "Salmonella typhimurium" genotoxicity prediction, to enhance the predictive power of the assessment. service.gov.uk The use of combined models is intended to improve specificity and accuracy over single models. service.gov.uk

While these computational models are useful for hazard identification, they are predictions and require experimental verification. mmv.orgnih.gov The prediction of carcinogenicity is a complex endpoint, and in silico models for this purpose often integrate data on chemical structure, metabolism, and genotoxicity. nih.govnih.gov A positive in silico prediction for genotoxicity, as is the case with asimilobine, typically triggers the need for subsequent experimental testing to confirm the finding. service.gov.uk

Table 1: Summary of In Silico Predictions for this compound

| Toxicological Endpoint | Prediction Method | Predicted Outcome for this compound | Confidence/Probability |

| Genotoxicity | Combination of VEGA and LAZAR models | Positive | High Probability |

| Carcinogenicity | Not specifically reported in the study | Not Available | Not Available |

In Vitro Toxicity Screening (e.g., Cytotoxicity to Non-Cancerous Cells)

In vitro toxicity studies are conducted on cells or tissues outside of a living organism and are essential for assessing a compound's potential to cause cellular damage. A key component of this is evaluating cytotoxicity, or the ability of a substance to kill cells.

Specific studies on the cytotoxicity of this compound on non-cancerous cell lines were not identified in the reviewed literature. However, one study investigated the effects of this compound on PC12 cells, which is a cell line derived from a pheochromocytoma of the rat adrenal medulla and is often used in neurobiological research. nih.gov The study found that this compound, at concentrations ranging from 0.05 to 5.0 μM, did not alter the viability of PC12 cells. nih.gov A higher concentration of 10 μM was not associated with this lack of cytotoxicity. nih.gov

It is important to note that PC12 cells are of cancerous origin, and results from these studies may not be directly translatable to non-cancerous cells. nih.gov The assessment of cytotoxicity in non-cancerous cell lines is a crucial step to determine the selectivity of a compound and its potential for causing harm to healthy tissues. repec.org

In Vivo Toxicological Evaluation in Animal Models

In vivo studies, conducted in living organisms, are a cornerstone of preclinical safety assessment. They are designed to evaluate the systemic effects of a compound, including its potential toxicity to various organs, and to help establish a safe dose range for potential human studies. nih.gov Based on the available literature, no specific in vivo toxicological evaluations for this compound have been published. The following sections describe the types of studies that are typically conducted.

Acute toxicity studies involve the administration of a single, high dose of a substance to animal models to determine the immediate adverse effects and the median lethal dose (LD50). nih.govfrontiersin.org These studies are fundamental in classifying a substance for its acute toxicity and in guiding dose selection for further studies. nih.govnih.gov

Repeat dose toxicity studies, often conducted over a period of 28 or 90 days, involve the daily administration of the substance to animals. nih.govresearchgate.net These studies are designed to identify potential target organs for toxicity, to characterize the dose-response relationship, and to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed. researchgate.netnih.gov No acute or repeat dose toxicity studies for this compound were found in the public domain.

Given the positive in silico prediction for genotoxicity, in vivo genotoxicity assays would be a necessary follow-up to determine if this potential is realized in a whole organism. service.gov.ukscispace.com Common in vivo genotoxicity tests include the micronucleus assay, which detects chromosomal damage, and the comet assay, which measures DNA strand breaks in cells from various tissues. nih.govresearchgate.net These tests are critical for assessing whether a compound can cause genetic damage that could lead to cancer or other diseases. scispace.com No in vivo genotoxicity studies for this compound have been reported.

Reproductive and developmental toxicity studies investigate the potential adverse effects of a substance on sexual function, fertility, and development. nih.govnih.gov These assessments are crucial for any compound that may be used in populations of reproductive age. nih.govnih.gov There are currently no available reproductive toxicity assessments for this compound.